![molecular formula C17H22N4O2 B6639518 3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide
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Overview
Description
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as HPPH and belongs to the class of piperidine derivatives. HPPH has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
Mechanism of Action
The mechanism of action of HPPH is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various enzymes and signaling pathways. HPPH has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells. HPPH has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
HPPH has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cell lines. HPPH has also been found to reduce the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects. Additionally, HPPH has been shown to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the major advantages of HPPH is its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for future drug development. Additionally, the synthesis of HPPH is relatively straightforward and can be carried out in a laboratory setting. However, one of the limitations of HPPH is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on HPPH. One potential direction is to further investigate the mechanism of action of the compound. Understanding how HPPH exerts its effects could lead to the development of more effective therapies. Another potential direction is to explore the use of HPPH in combination with other drugs. Combining HPPH with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Additionally, further research is needed to determine the safety and efficacy of HPPH in vivo.
Synthesis Methods
The synthesis of HPPH involves the reaction of 4-pyrazol-1-ylbenzylamine with 3-formylpiperidine in the presence of a reducing agent. The resulting product is then treated with an acid to yield HPPH. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
HPPH has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. HPPH has been shown to inhibit the growth of various cancer cell lines and has been proposed as a potential chemotherapeutic agent. The compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, HPPH has been shown to inhibit the replication of certain viruses, including influenza and HIV.
properties
IUPAC Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-13-15-3-1-9-20(12-15)17(23)18-11-14-4-6-16(7-5-14)21-10-2-8-19-21/h2,4-8,10,15,22H,1,3,9,11-13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWOHVQOFIIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)N3C=CC=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide |
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